molecular formula C4H2N4OS B13102849 [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 61457-12-3

[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B13102849
CAS No.: 61457-12-3
M. Wt: 154.15 g/mol
InChI Key: CWPYVUXFFXOKRF-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities

Preparation Methods

The synthesis of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiadiazolo-pyrimidine derivative through a series of intermediate steps. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of scalable processes to accommodate large-scale synthesis.

Chemical Reactions Analysis

[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or amines .

Mechanism of Action

The mechanism of action of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, the compound can disrupt cellular processes that contribute to cancer cell proliferation and survival.

Properties

CAS No.

61457-12-3

Molecular Formula

C4H2N4OS

Molecular Weight

154.15 g/mol

IUPAC Name

6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H2N4OS/c9-3-2-4(6-1-5-3)10-8-7-2/h1H,(H,5,6,9)

InChI Key

CWPYVUXFFXOKRF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

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